4-Ethenyl-2-fluorophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethenyl-2-fluorophenol is an organic compound characterized by the presence of a phenol group substituted with an ethenyl group at the 4-position and a fluorine atom at the 2-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethenyl-2-fluorophenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. The process may include the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Ethenyl-2-fluorophenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The ethenyl group can be reduced to an ethyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of 4-ethenyl-2-fluoroquinone.
Reduction: Formation of 4-ethyl-2-fluorophenol.
Substitution: Formation of 4-ethenyl-2-methoxyphenol or 4-ethenyl-2-ethoxyphenol.
Wissenschaftliche Forschungsanwendungen
4-Ethenyl-2-fluorophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4-ethenyl-2-fluorophenol involves its interaction with specific molecular targets. For example, it can undergo oxidative defluorination catalyzed by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with biological molecules . The presence of the fluorine atom enhances its reactivity and stability, making it a valuable compound in various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
2-Fluorophenol: Lacks the ethenyl group, making it less reactive in certain chemical reactions.
4-Vinylphenol: Lacks the fluorine atom, resulting in different reactivity and stability profiles.
4-Fluorophenol: Lacks the ethenyl group, affecting its chemical properties and applications.
Uniqueness: The presence of both groups allows for a wider range of chemical transformations and interactions compared to its analogs .
Eigenschaften
CAS-Nummer |
80122-44-7 |
---|---|
Molekularformel |
C8H7FO |
Molekulargewicht |
138.14 g/mol |
IUPAC-Name |
4-ethenyl-2-fluorophenol |
InChI |
InChI=1S/C8H7FO/c1-2-6-3-4-8(10)7(9)5-6/h2-5,10H,1H2 |
InChI-Schlüssel |
GDCJBJBZVRLINL-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CC(=C(C=C1)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.